molecular formula C16H30F2O2 B8669490 Ethyl 2,2-difluorotetradecanoate

Ethyl 2,2-difluorotetradecanoate

Cat. No.: B8669490
M. Wt: 292.40 g/mol
InChI Key: BFZPJRCHANBANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluorotetradecanoate is a fluorinated ester derivative of tetradecanoic acid (myristic acid), featuring two fluorine atoms at the 2-position of the carbon chain. Its molecular formula is C₁₆H₂₉F₂O₂, with an average molecular mass of approximately 294.4 g/mol. This compound is of interest in organic synthesis, pharmaceuticals, and material science due to the unique properties imparted by fluorine substitution, such as enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation.

Properties

Molecular Formula

C16H30F2O2

Molecular Weight

292.40 g/mol

IUPAC Name

ethyl 2,2-difluorotetradecanoate

InChI

InChI=1S/C16H30F2O2/c1-3-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20-4-2/h3-14H2,1-2H3

InChI Key

BFZPJRCHANBANN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The closest analog in the provided evidence is Ethyl 2,2-difluoro-3-hydroxydodecanoate (C₁₄H₂₆F₂O₃; RN 172941-62-7) . Key differences include:

  • Chain Length: The dodecanoate derivative (C12 chain) is two carbons shorter than the tetradecanoate (C14 chain).
  • Functional Groups: The dodecanoate analog contains a hydroxyl group at the 3-position, absent in the target compound.

Physicochemical Properties

Property Ethyl 2,2-Difluorotetradecanoate* Ethyl 2,2-Difluoro-3-hydroxydodecanoate
Molecular Formula C₁₆H₂₉F₂O₂ C₁₄H₂₆F₂O₃
Average Mass (g/mol) ~294.4 (estimated) 280.355
Monoisotopic Mass (g/mol) Not reported 280.185
Functional Groups Difluoro, ester Difluoro, hydroxyl, ester
Polarity Low (hydrophobic) Moderate (hydrophilic due to -OH)

*Data for this compound are estimated based on structural analogs due to lack of direct experimental reports.

Implications of Structural Variations

The absence of a hydroxyl group in the tetradecanoate further amplifies hydrophobicity, which may enhance metabolic stability in biological systems .

Synthetic Challenges: Introducing fluorine atoms at the 2-position requires precise fluorination techniques (e.g., electrophilic fluorination or deoxyfluorination). The hydroxyl group in the dodecanoate analog adds complexity to synthesis, necessitating protection/deprotection strategies .

Thermal Stability: Longer alkyl chains (tetradecanoate) typically exhibit higher melting/boiling points than shorter analogs (dodecanoate). However, the hydroxyl group in the dodecanoate may reduce thermal stability due to intermolecular hydrogen bonding.

Research Findings and Trends

  • Fluorination Effects: Fluorine substitution at the 2-position is known to sterically hinder enzymatic cleavage of ester bonds, as demonstrated in studies on fluorinated lipid analogs .
  • Chain Length vs. Functionality : Shorter-chain fluorinated esters (e.g., C12) with polar groups like hydroxyls are often prioritized in drug delivery systems for balanced solubility and permeability. In contrast, longer-chain derivatives (e.g., C14) may be more suited for industrial applications requiring high hydrophobicity.

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